molecular formula C15H16N5NaO6S2 B12409024 Cefpodoxime-d3 (sodium)

Cefpodoxime-d3 (sodium)

Cat. No.: B12409024
M. Wt: 452.5 g/mol
InChI Key: JNMXSNGAMPXCDR-FMCBUBRJSA-M
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Description

Cefpodoxime-d3 (sodium) is a deuterium-labeled version of cefpodoxime sodium, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of cefpodoxime. The deuterium labeling allows for more precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefpodoxime-d3 (sodium) involves the incorporation of deuterium atoms into the cefpodoxime molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methanol in the presence of a base to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of cefpodoxime-d3 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-speed homogenization and precipitation techniques to ensure the incorporation of deuterium atoms. The use of deuterated solvents and reagents is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cefpodoxime-d3 (sodium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefpodoxime-d3 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of alcohols or amines .

Scientific Research Applications

Cefpodoxime-d3 (sodium) is widely used in scientific research for various applications, including:

Mechanism of Action

Cefpodoxime-d3 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls. This inhibition leads to the disruption of cell wall synthesis, resulting in bacterial cell death .

Comparison with Similar Compounds

Cefpodoxime-d3 (sodium) can be compared with other cephalosporin antibiotics, such as cefuroxime and cephalexin. While all these compounds belong to the cephalosporin class, they differ in their spectrum of activity, pharmacokinetics, and clinical applications:

Cefpodoxime-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C15H16N5NaO6S2

Molecular Weight

452.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1/i2D3;

InChI Key

JNMXSNGAMPXCDR-FMCBUBRJSA-M

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)[O-].[Na+]

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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